N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
This compound features a 3-chlorophenyl group attached to an acetamide moiety, which is linked via a sulfanyl bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl heterocycle.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-8-5-12(17-13(19)15-8)20-7-11(18)16-10-4-2-3-9(14)6-10/h2-6H,7H2,1H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTARLTNFNBFNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.
The compound has the following chemical formula and structure:
- Molecular Formula : C19H17ClN2O2S
- Molecular Weight : 407.68 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, particularly against strains of influenza and other RNA viruses. For instance, in vitro assays have shown that certain derivatives of pyrimidine compounds can reduce viral load significantly at concentrations as low as 0.20 μM .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. It demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
- Cytotoxicity : In cellular assays, the compound's cytotoxic effects were assessed using several cancer cell lines. The results indicated that it could induce apoptosis in a dose-dependent manner, particularly in breast and lung cancer cells .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for viral replication, such as neuraminidase and RNA-dependent RNA polymerase (RdRp), which are essential for viral life cycles .
- Interference with Cellular Pathways : It appears to disrupt cellular pathways involved in proliferation and survival, leading to increased apoptosis in malignant cells. This was evidenced by changes in expression levels of pro-apoptotic and anti-apoptotic proteins in treated cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | Influenza Virus | 0.20 | |
| Antibacterial | E. coli | 15 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 25 | |
| Cytotoxicity | A549 (Lung Cancer) | 30 |
Study Insights
- Antiviral Studies : In a study evaluating antiviral efficacy, this compound was tested against several strains of influenza virus. The results showed a significant reduction in viral titers when treated with the compound at specified concentrations, indicating its potential as an antiviral agent .
- Antimicrobial Efficacy : A comprehensive screening against various bacterial strains revealed that the compound showed strong activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to controls, highlighting its potential as an anticancer therapeutic agent .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key Differences :
Implications :
- The 2-oxo group in the target compound and G856-8122 may enhance hydrogen-bond acceptor capacity compared to the 4,6-diamino groups in Compound II, which act as hydrogen-bond donors .
Aromatic Ring Modifications
Key Comparisons :
Implications :
- Chlorine position : The 3-chlorophenyl group in the target compound may induce different steric and electronic effects compared to 4-chlorophenyl (Compound I) or 2-chlorophenyl analogs. For example, the dihedral angle between the pyrimidine and benzene rings in Compound I is 42.25°, whereas the 3-chloro analog (Compound II) exhibits angles of 59.70° and 62.18°, altering molecular planarity and crystal packing .
- Fluorine substitution (G856-8097) increases electronegativity and may enhance metabolic stability compared to chlorine .
Enzyme Inhibition and Antimicrobial Effects :
- Compounds with 3-chlorophenyl groups (e.g., 2a in ) show notable antimicrobial activity, suggesting this substituent may enhance interactions with microbial targets .
- Pyrimidine derivatives in demonstrated inhibitory activity against LOX, α-glucosidase, and BChE. The target compound’s 2-oxo group could similarly engage in key hydrogen bonds with enzyme active sites .
- Sulfanyl acetamide linkages are common in bioactive molecules (e.g., Orco agonists in ), indicating this structural motif is critical for receptor binding .
Q & A
Q. What are the standard synthetic protocols for N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Thioether bond formation : Reacting 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl mercaptan with chloroacetyl chloride under basic conditions (e.g., triethylamine in anhydrous DMF) at 0–5°C to form the sulfanylacetate intermediate.
Amide coupling : Condensation with 3-chloroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at room temperature .
Optimization Tips :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify intermediates via column chromatography (gradient elution) to achieve >95% purity .
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H NMR : Key signals include the pyrimidinone NH proton (~δ 12.5 ppm, broad singlet) and the acetamide NH (~δ 10.1 ppm) .
- Mass Spectrometry (ESI-MS) : Expected [M+H]+ peak at m/z 344.21 (calculated for C13H11Cl2N3O2S) .
- Elemental Analysis : Compare experimental vs. theoretical values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .
- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., S–C bond ~1.78 Å) and dihedral angles between aromatic rings .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Limited in water; dissolves in polar aprotic solvents (DMSO, DMF) at 10–20 mg/mL. For biological assays, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS) .
- Stability :
- Store at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours .
Advanced Research Questions
Q. How does the sulfanyl group influence reactivity in nucleophilic substitution or ring-opening reactions?
Methodological Answer: The sulfanyl (–S–) group acts as a soft nucleophile. Key reaction pathways include:
- Nucleophilic Aromatic Substitution : React with electron-deficient aryl halides (e.g., 2,4-dinitrofluorobenzene) in DMF at 80°C to form diaryl sulfides.
- Oxidation : Treat with H2O2 in acetic acid to form sulfoxide derivatives (confirmed by IR: S=O stretch ~1050 cm⁻¹) .
Mechanistic Insight : - Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies for competing pathways .
Q. How can contradictory bioactivity data across studies be resolved (e.g., IC50 variability in kinase assays)?
Methodological Answer: Address discrepancies via:
Assay Standardization :
- Use recombinant kinases (e.g., EGFR T790M) with ATP concentrations fixed at 100 µM.
- Include positive controls (e.g., gefitinib) in each run .
Compound Integrity Checks : Verify purity via LC-MS before assays.
Cellular Context : Test in isogenic cell lines (wild-type vs. mutant) to isolate target-specific effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Core Modifications :
- Replace the 3-chlorophenyl group with fluorophenyl or methylphenyl to assess steric/electronic effects .
- Modify the pyrimidinone ring to a triazine scaffold to evaluate hydrogen-bonding requirements .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to target proteins (e.g., COX-2) .
Q. How does crystal packing affect the compound’s solid-state reactivity and bioavailability?
Methodological Answer:
- Crystallography Data : Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) in monoclinic P21/c systems .
- Solubility Prediction : Use the Abraham model to correlate crystal lattice energy (from DSC data) with dissolution rates .
- Bioavailability : Compare powder X-ray diffraction (PXRD) patterns of crystalline vs. amorphous forms to assess stability in simulated gastric fluid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
